Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)
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Overview
Description
Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI) is a complex organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of amino and chloro groups on the pyrazine ring through nucleophilic substitution reactions.
Piperidine and Piperazine Derivatization: Formation of piperidine and piperazine rings through cyclization reactions.
Esterification: Conversion of carboxylic acid to its methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of New Derivatives: Used as a starting material for the synthesis of novel pyrazine derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid derivatives typically involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar pyrazine core structure.
Chloropyrazine: A compound with similar halogen substitution on the pyrazine ring.
Piperazine Derivatives: Compounds with similar piperazine ring structures.
Uniqueness
The unique combination of functional groups and ring structures in pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI) may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H32Cl2N6O2 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C24H32Cl2N6O2/c1-3-18-15-31(23-21(26)28-20(22(27)29-23)24(33)34-2)12-13-32(18)19-8-10-30(11-9-19)14-16-4-6-17(25)7-5-16/h4-7,18-19H,3,8-15H2,1-2H3,(H2,27,29) |
InChI Key |
LRTVOVUPYDKBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)OC)N |
Origin of Product |
United States |
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